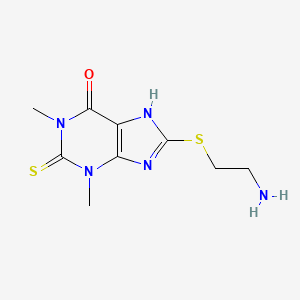
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is a complex organic compound that features a purine ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of halopyridines using ethanol as a solvent with microwave heating. This method is efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-aminoethylsulfanylpyridines: These compounds share the aminoethylsulfanyl group but differ in the core structure.
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and polymers.
Uniqueness
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one is unique due to its specific combination of functional groups and its purine ring system. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
6466-18-8 |
|---|---|
Molecular Formula |
C9H13N5OS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
8-(2-aminoethylsulfanyl)-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C9H13N5OS2/c1-13-6-5(7(15)14(2)9(13)16)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12) |
InChI Key |
CVTBDDZOQQKJEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)


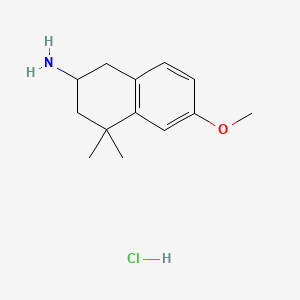
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
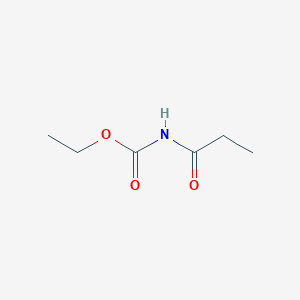
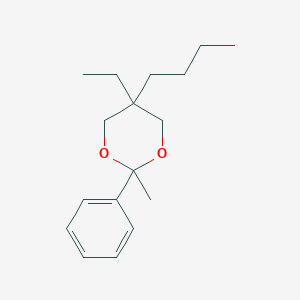
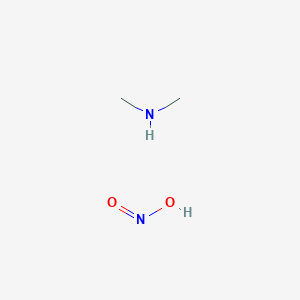
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

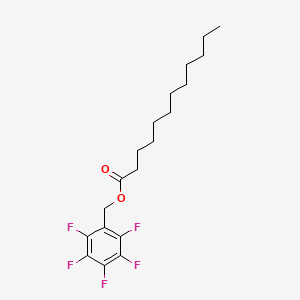
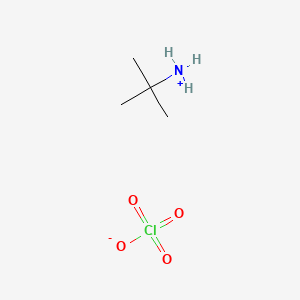
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

